2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C12H14F2N2 and a molecular weight of 224.25 g/mol . This compound is primarily used in research settings and is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.1]heptane core.
Preparation Methods
The synthesis of 2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This method yields products with high enantiomeric ratios and can be further modified to produce various natural product-like motifs
Chemical Reactions Analysis
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, leading to various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and diazabicyclo[2.2.1]heptane moieties.
Common reagents used in these reactions include Lewis acids for catalysis and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for synthesizing more complex molecules and natural product-like structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential therapeutic applications is ongoing, although no specific medical uses have been established.
Mechanism of Action
The mechanism of action for 2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane can be compared with other diazabicyclo[2.2.1]heptane derivatives, such as:
Prolinamide: Another compound with a similar core structure but different functional groups.
Harmicine: A natural product-like structure derived from similar synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly alter its chemical and biological properties .
Properties
Molecular Formula |
C12H14F2N2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H14F2N2/c13-9-2-1-8(12(14)3-9)6-16-7-10-4-11(16)5-15-10/h1-3,10-11,15H,4-7H2 |
InChI Key |
KETXFVZMEXESPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CN2CC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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